molecular formula C4H10Cl2Si B1265723 Bis(chloromethyl)dimethylsilane CAS No. 2917-46-6

Bis(chloromethyl)dimethylsilane

Cat. No. B1265723
CAS RN: 2917-46-6
M. Wt: 157.11 g/mol
InChI Key: TVRFAOJPBXYIRM-UHFFFAOYSA-N
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Description

Bis(chloromethyl)dimethylsilane is a chemical compound that has been explored in various scientific studies. This compound is significant in the field of organosilicon chemistry and has been a subject of research for its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

  • Reactions with Metals : Roberts and Dev (1951) investigated reactions of bis(chloromethyl)dimethylsilane with zinc and magnesium, attempting to synthesize 1,1-dimethylsilicocyclopropane, highlighting the compound's reactivity with metals (Roberts & Dev, 1951).
  • Polysilacarbacycles Synthesis : Shimizu et al. (1998) described the use of Bis[bis(methylthio)lithiomethyl]dimethylsilane, derived from bis(chloromethyl)dimethylsilane, for synthesizing polysilacarbacycles (Shimizu et al., 1998).

Molecular Structure Analysis

  • Electron Density Study : Bodar-Houillon et al. (1999) conducted a study on the molecular structure and electron density of bis(chloromethyl) derivatives, providing insights into the structural features of these compounds (Bodar-Houillon et al., 1999).

Chemical Reactions and Properties

  • Dimeric Zinc Complex Formation : Xiong et al. (1997) reported the formation of a novel dimeric zinc complex involving bis(chloromethyl)dimethylsilane, illustrating its reactivity and potential for forming complex structures (Xiong et al., 1997).

Physical Properties Analysis

  • Spectroscopic Investigations : Pettinari et al. (1995) performed spectroscopic studies (IR, NMR, and Mössbauer) on bis(pyrazol-1-yl) alkanes, which can be related to understanding the physical properties of bis(chloromethyl)dimethylsilane (Pettinari et al., 1995).

Chemical Properties Analysis

  • Organometallic Complexes : Das et al. (2009) discussed the formation of Palladium(II) complexes with bis(chloromethyl)pyridine derivatives, showcasing the compound's ability to participate in complex organometallic chemistry (Das et al., 2009).

Scientific Research Applications

“Bis(chloromethyl)dimethylsilane” is a colorless to light yellow to light red clear liquid to slightly cloudy liquid . It has a molecular weight of 157.11 , a boiling point of 165 °C , and a specific gravity of 1.09 . It’s important to note that this compound is moisture sensitive and should be stored under inert gas .

“Bis(chloromethyl)dimethylsilane” is a colorless to light yellow to light red clear liquid to slightly cloudy liquid . It has a molecular weight of 157.11 , a boiling point of 165 °C , and a specific gravity of 1.09 . It’s important to note that this compound is moisture sensitive and should be stored under inert gas .

“Bis(chloromethyl)dimethylsilane” is a colorless to light yellow to light red clear liquid to slightly cloudy liquid . It has a molecular weight of 157.11 , a boiling point of 165 °C , and a specific gravity of 1.09 . It’s important to note that this compound is moisture sensitive and should be stored under inert gas .

Safety And Hazards

Bis(chloromethyl)dimethylsilane is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .

properties

IUPAC Name

bis(chloromethyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRFAOJPBXYIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183426
Record name Bis(chloromethyl)dimethylsilane
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Molecular Weight

157.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(chloromethyl)dimethylsilane

CAS RN

2917-46-6
Record name Bis(chloromethyl)dimethylsilane
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Record name Bis(chloromethyl)dimethylsilane
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Record name Bis(chloromethyl)dimethylsilane
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Record name Bis(chloromethyl)dimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(chloromethyl)dimethylsilane

Citations

For This Compound
134
Citations
S Ahn, YS Cho, BR Yoo, IN Jung - Organometallics, 1998 - ACS Publications
The reaction of bis(chloromethyl)diorganosilanes (R 2 Si(CH 2 Cl) 2 : 1a, R = Me; 1b, R = allyl; 1c, R = benzyl; 1d, R = Ph) with magnesium gives 2a−d (65−90%) of formula MeR 2 SiCH …
Number of citations: 6 pubs.acs.org
JD Roberts, S Dev - Journal of the American Chemical Society, 1951 - ACS Publications
The part of the polymeric product which was vola-tile enough to be distilled had an iodine analysis corresponding roughly to I with an improbable value of x= 20. Consequently, the …
Number of citations: 29 pubs.acs.org
조연석, 유복렬, 안삼영, 정일남 - Bulletin of the Korean Chemical …, 1999 - koreascience.kr
The Grignard reactions of bis (chloromethyl) dimethylsilane (1) with trimethylchlorosilane (2) in THF give both the intermolecular C-Si coupling and intramolecular CC coupling products. …
Number of citations: 2 koreascience.kr
JL Speier, BF Daubert - Journal of the American Chemical Society, 1948 - ACS Publications
Trimethylsilylmethylmagnesium chloride1· 4 was found to react vigorously with phenyl isocyanate in absoluteether, but hydrolysis of the addition compound resulted in the formation of …
Number of citations: 38 pubs.acs.org
YS Cho, BR Yoo, S Ahn, IN Jung - Bull. Korean Chem. Soc, 1999 - pdf.lookchemmall.com
Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutan Page 1 Syntheses of 1,3-Disilacyclobutanes Bull. …
Number of citations: 7 pdf.lookchemmall.com
TM Klapötke, B Krumm, A Nieder… - Zeitschrift für …, 2012 - Wiley Online Library
A series of (azidomethyl)silanes [Me 3 SiCH 2 N 3 (1b),Me 2 Si(CH 2 N 3 ) 2 (2b), MeSi(CH 2 N 3 ) 3 (3b), (CH 2 ) 4 Si(CH 2 N 3 ) 2 (4b), and (CH 2 ) 5 Si(CH 2 N 3 ) 2 (5b)] was …
Number of citations: 9 onlinelibrary.wiley.com
DJ Rogers - 1972 - search.proquest.com
This study is concerned with the reactions of silanes with the stable free-radical, bistrifluoromethylamino-oxyl. Bistrifluoromethylamino-oxy substituted silanes (VII) and (IX), …
Number of citations: 0 search.proquest.com
NV Ushakov, ES Finkel'shtein, EA Grushevenko… - Russian Journal of …, 2020 - Springer
Synthesis of monomers is the key and most labor-consuming step in the development of highly selective membrane materials. Polyalkylenesiloxanes show promise for separation of …
Number of citations: 2 link.springer.com
D Seyferth, CJ Attridge - Journal of Organometallic Chemistry, 1970 - Elsevier
The reaction of bis(lithiomethyl)dimethylsilane with dimethyldichlorosilane in diethyl ether has served in the preparation of 1,1,3,3-tetramethyl-1,3-disilacyclobutane in 24% yield and 1,1,…
Number of citations: 19 www.sciencedirect.com
RA Rhein… - 1984 - apps.dtic.mil
This technical report is a review of the literature that pertains to two types of thermally stable elastomers silarylene-siloxane polymers and polysilmethylenes. The silarylene-siloxane …
Number of citations: 3 apps.dtic.mil

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